molecular formula C13H21NO3S2 B5169459 N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide

N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide

Cat. No. B5169459
M. Wt: 303.4 g/mol
InChI Key: LPFQUHHLMZNMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide, commonly known as BTE or BTE-1, is a chemical compound that has been widely used in scientific research. BTE-1 is a sulfonamide derivative that has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of BTE-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTE-1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by BTE-1 leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in antitumor effects. BTE-1 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB by BTE-1 leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects
BTE-1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that cleave proteins and lead to cell death. BTE-1 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Inhibition of angiogenesis by BTE-1 leads to the reduction of tumor size and metastasis. In addition, BTE-1 has been found to have antioxidant effects by reducing the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to various diseases.

Advantages and Limitations for Lab Experiments

BTE-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied in scientific research, with many published studies on its biological activities and mechanisms of action. However, BTE-1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, BTE-1 has not been extensively tested in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on BTE-1. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of BTE-1. Another area of research is the investigation of the potential of BTE-1 as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In addition, further studies are needed to determine the safety and efficacy of BTE-1 in animal models and clinical trials.

Synthesis Methods

BTE-1 can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 2-mercaptoethylamine in the presence of tert-butylamine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

BTE-1 has been extensively studied in scientific research due to its wide range of biological activities. It has been found to have antitumor effects by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTE-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, BTE-1 has been found to have antiviral effects against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S2/c1-13(2,3)18-10-9-14-19(15,16)12-7-5-11(17-4)6-8-12/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQUHHLMZNMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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